

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate chemical structure and analysis

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Compound of Interest

Compound Name: (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

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An In-depth Technical Guide on (S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of (S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate, a key chiral building block used in pharmaceutical research and drug development.

Chemical Structure and Identification

(S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate is a carbamate-protected derivative of pyrrolidine. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the secondary amine, allowing for selective reactions at other sites of the molecule. The "(S)" designation indicates the stereochemistry at the chiral center of the pyrrolidine ring.

Molecular Structure:

Caption: Chemical structure of (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate.

Table 1: Compound Identification

Identifier	Value	Reference
IUPAC Name	tert-butyl methyl[(3S)-3-pyrrolidiny]l]carbamate	
CAS Number	169750-01-0	[1]
Molecular Formula	C10H20N2O2	[2]
Molecular Weight	200.28 g/mol	[2]
InChI Key	XYKYUXYNQDXZTD-QMMMGPBSA-N	
SMILES	<chem>CC(C)(C)OC(=O)N(C)[C@H]1CCNC1</chem>	[2]

| MDL Number | MFCD08703388 | |

Physicochemical Properties

This section summarizes the key physical and chemical properties of the compound. These properties are crucial for handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

Property	Value	Reference
Purity	≥95%	
Exact Mass	200.152477885 Da	[2]
LogP	1.12	[1]
PSA (Polar Surface Area)	41.57 Å²	[1]
Rotatable Bond Count	2	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	3	[2]

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry |[1][3] |

Synthesis and Analysis Workflow

(S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate is a chiral building block often used in the synthesis of more complex molecules. Its preparation involves the protection of the secondary amine of a pyrrolidine precursor.



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Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocols

Synthesis Protocol: Boc Protection of (S)-3-(Methylamino)pyrrolidine

This protocol describes a general method for the synthesis of **(S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate**.

Materials:

- (S)-3-(Methylamino)pyrrolidine
- Di-tert-butyl dicarbonate (Boc)₂O
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

- Dissolve (S)-3-(Methylamino)pyrrolidine (1.0 eq) in dichloromethane (DCM) in a round-bottomed flask equipped with a magnetic stirrer.
- Add triethylamine (1.2 eq) to the solution.
- Cool the mixture to 0°C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.^[4]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with saturated NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude residue by silica gel column chromatography to yield the pure **(S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate**.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

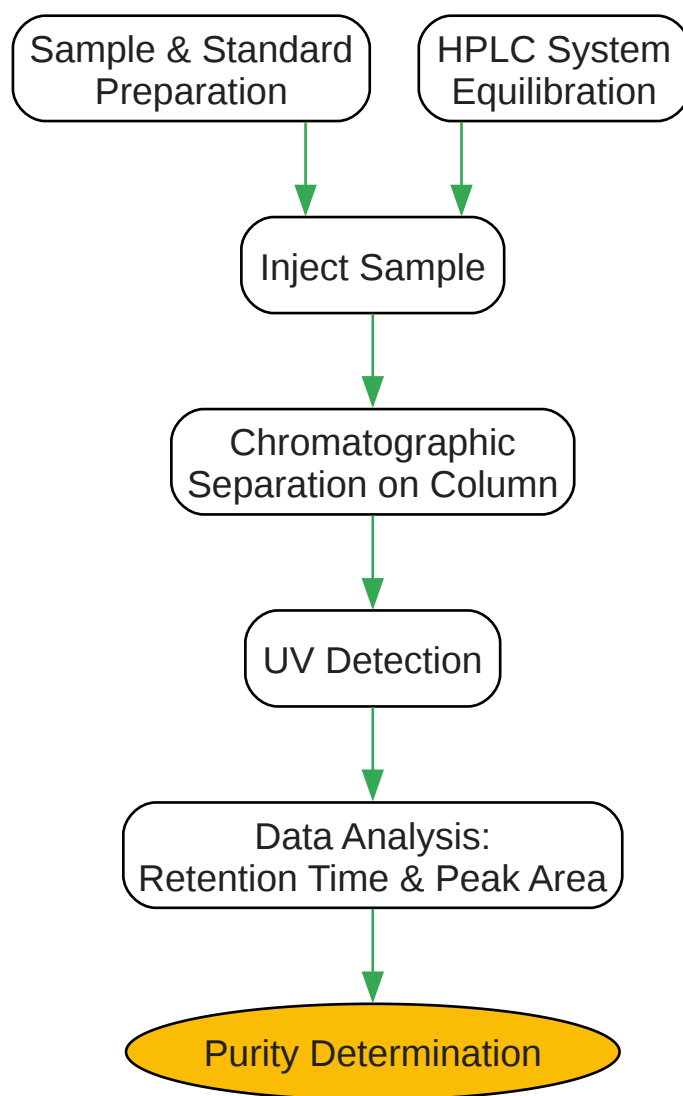
HPLC is a standard technique to assess the purity of the synthesized compound.

Instrumentation & Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: Chiral column (e.g., CHIRALPAK AS-H) for enantiomeric purity or a standard C18 column for chemical purity.[\[4\]](#)
- Mobile Phase: A mixture of solvents such as heptane and isopropanol (e.g., 98:2 v/v).[\[4\]](#)
- Flow Rate: 0.5 - 1.0 mL/min.[\[4\]](#)
- Detection: UV at 210-220 nm.[\[4\]](#)
- Temperature: Ambient.

Procedure:

- Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
- Prepare the sample solution by dissolving a small amount of the synthesized product in the mobile phase.
- Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
- Inject the standard and sample solutions into the HPLC system.
- Record the chromatograms and determine the retention time and peak area.
- Calculate the purity of the sample by comparing the peak area of the main component to the total peak area.



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Caption: Workflow for purity analysis by High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

Spectroscopic methods are essential for the structural confirmation of **(S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate**. While specific spectra are proprietary to suppliers, typical expected data are described below. Documentation including NMR, HPLC, and LC-MS is often available from suppliers upon request.^{[3][5]}

Table 3: Common Analytical Methods

Analysis Type	Purpose
Nuclear Magnetic Resonance (NMR)	Provides detailed information about the molecular structure, including the connectivity of atoms (^1H NMR, ^{13}C NMR).
Mass Spectrometry (MS)	Determines the molecular weight and elemental composition of the compound.

| High-Performance Liquid Chromatography (HPLC) | Assesses the chemical and enantiomeric purity of the compound. |

Applications in Research and Development

As a chiral building block, **(S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate** is valuable in the synthesis of complex pharmaceutical agents. The pyrrolidine ring is a common scaffold in many biologically active molecules. The Boc-protected amine allows for regioselective modification at the unsubstituted nitrogen of the pyrrolidine ring, making it a versatile intermediate in multi-step syntheses.[6] For instance, it can be used in the synthesis of inhibitors for various enzymes or ligands for specific receptors where the stereochemistry of the pyrrolidine ring is crucial for activity.

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